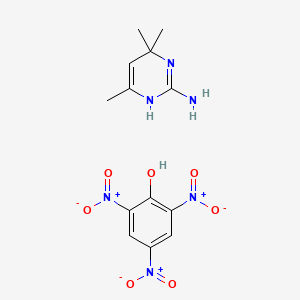![molecular formula C14H11Br3O B14633375 1,3,5-Tribromo-2-[(4-methylphenyl)methoxy]benzene CAS No. 57267-91-1](/img/structure/B14633375.png)
1,3,5-Tribromo-2-[(4-methylphenyl)methoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tribromo-2-[(4-methylphenyl)methoxy]benzene is an organic compound with the molecular formula C14H11Br3O. This compound is a derivative of benzene, where three bromine atoms are substituted at the 1, 3, and 5 positions, and a methoxy group is attached to the 2 position, which is further connected to a 4-methylphenyl group. It is a brominated aromatic ether, known for its utility in organic synthesis and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,5-Tribromo-2-[(4-methylphenyl)methoxy]benzene can be synthesized through several methods:
Bromination of Aniline: Brominating aniline with elemental bromine gives 2,4,6-tribromoaniline.
Bromoacetylene Trimerization: The action of light on bromoacetylene can effect an alkyne trimerization to form 1,3,5-tribromobenzene.
Decomposition of 2,4,6-Tribromophenylhydrazine: This method involves the reduction of 2,4,6-tribromobenzenediazonium sulfate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as:
Controlled Bromination: Using bromine or bromine-containing reagents in the presence of catalysts to achieve selective bromination.
Purification: Techniques such as recrystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Tribromo-2-[(4-methylphenyl)methoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the methoxy group.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions, amines, or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted benzene derivative.
Aplicaciones Científicas De Investigación
1,3,5-Tribromo-2-[(4-methylphenyl)methoxy]benzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Utilized in the development of polymers and advanced materials.
Pharmaceutical Research: Investigated for its potential biological activities and as a building block for drug development.
Chemical Research: Studied for its reactivity and properties in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,3,5-Tribromo-2-[(4-methylphenyl)methoxy]benzene involves its interaction with molecular targets through its bromine atoms and methoxy group. The bromine atoms can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its effects in various chemical and biological systems.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Tribromobenzene: A simpler analog without the methoxy and methylphenyl groups.
2,4,6-Tribromoanisole: Similar structure but with a methoxy group instead of the methylphenyl group.
2,4,6-Tribromo-3-methyl anisole: Another related compound with slight structural variations.
Uniqueness
1,3,5-Tribromo-2-[(4-methylphenyl)methoxy]benzene is unique due to the presence of both the methoxy and methylphenyl groups, which confer distinct chemical properties and reactivity compared to its simpler analogs. This uniqueness makes it valuable in specific synthetic and research applications.
Propiedades
Número CAS |
57267-91-1 |
|---|---|
Fórmula molecular |
C14H11Br3O |
Peso molecular |
434.95 g/mol |
Nombre IUPAC |
1,3,5-tribromo-2-[(4-methylphenyl)methoxy]benzene |
InChI |
InChI=1S/C14H11Br3O/c1-9-2-4-10(5-3-9)8-18-14-12(16)6-11(15)7-13(14)17/h2-7H,8H2,1H3 |
Clave InChI |
ZPKCZOHGDJHNSP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



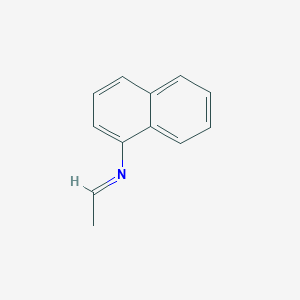
![4,4'-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14633304.png)
![2,6-Di-tert-butyl-4-[(3-chloro-2-hydroxypropyl)sulfanyl]phenol](/img/structure/B14633316.png)
![2-{2-[(3,4-Dihydro-2H-pyran-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14633320.png)
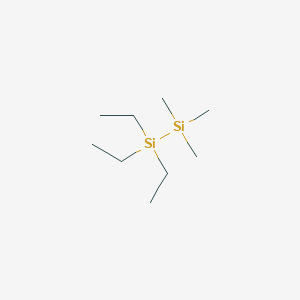
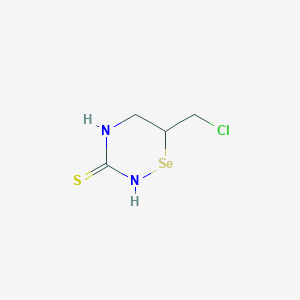


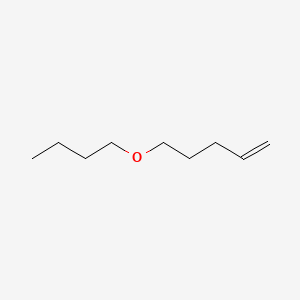
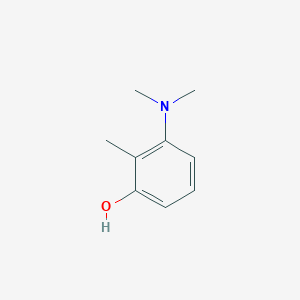
![2-[8-(3-Octylthiiran-2-yl)octanoylamino]ethyl 8-(3-octylthiiran-2-yl)octanoate](/img/structure/B14633354.png)

